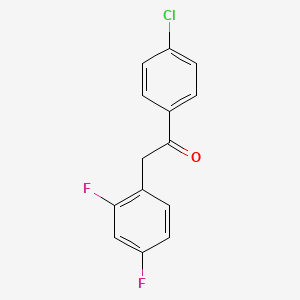

1-(4-Chlorophenyl)-2-(2,4-difluorophenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

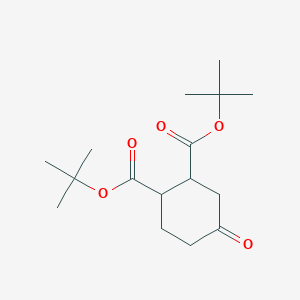

“1-(4-Chlorophenyl)-2-(2,4-difluorophenyl)ethanone” is a chemical compound with the molecular formula C14H9ClF2O . It has an average mass of 266.671 Da and a monoisotopic mass of 266.031006 Da .

Synthesis Analysis

The compound “(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol” is a vital chiral intermediate for the synthesis of Ticagrelor—an effective treatment for acute coronary syndromes . A ketoreductase (KRED) KR-01 was used to transform “2-chloro-1-(3,4-difluorophenyl)ethanone” into the chiral alcohol .Molecular Structure Analysis

The molecular structure of “1-(4-Chlorophenyl)-2-(2,4-difluorophenyl)ethanone” is represented by the formula C14H9ClF2O .Chemical Reactions Analysis

During process optimization, the bioreduction procedure was performed at a substrate concentration of 500 g/L, giving a near 100% conversion with >99.9% ee . The product was directly obtained by extraction and can be used for the synthesis of “(1 R ,2 R )-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester” with a yield of 98% and >99.9% de .Physical And Chemical Properties Analysis

The compound “1-(4-Chlorophenyl)-2-(2,4-difluorophenyl)ethanone” has a molecular weight of 266.67.Scientific Research Applications

Enzymatic Synthesis Applications

- Development of Enzymatic Processes for Chiral Intermediates : 1-(4-Chlorophenyl)-2-(2,4-difluorophenyl)ethanone is utilized in enzymatic processes to produce vital chiral intermediates, such as for the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes. Ketoreductase enzymes are used to transform related compounds into chiral alcohols, demonstrating high conversion and enantiomeric excess, beneficial for industrial applications (Guo et al., 2017).

Chemical Synthesis and Modification

- Synthesis of Isoflavones and Heterocycles : This compound is involved in the synthesis of isoflavones and various heterocycles, highlighting its versatility in organic synthesis. The condensation reactions of derivatives of 1-(4-Chlorophenyl)-2-(2,4-difluorophenyl)ethanone lead to significant yields in creating complex chemical structures (Moskvina et al., 2015).

Biotransformation in Drug Synthesis

- Biotransformation for Antifungal Agents : The biotransformation capabilities of 1-(4-Chlorophenyl)-2-(2,4-difluorophenyl)ethanone are leveraged in the synthesis of chiral intermediates of antifungal agents like Miconazole. This demonstrates the compound's role in producing enantiomerically pure intermediates, crucial for pharmaceutical applications (Miao et al., 2019).

Crystallography and Material Sciences

- Crystal Structure Analysis : Research into the crystal structure of derivatives of 1-(4-Chlorophenyl)-2-(2,4-difluorophenyl)ethanone provides insights into the molecular arrangements and interactions, useful in material science and molecular design (Zheng et al., 2014).

Synthesis in Antifungal Research

- Antifungal Drug Development : It's used in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. The compound serves as a precursor in complex syntheses that set stereochemistry crucial for drug efficacy (Butters et al., 2001).

Future Directions

The process used to synthesize this compound is green and environmentally sound with high productivity of biocatalysis and a space–time yield of 145.8 mmol/L/h . It has an opportunity to be very useful in industrial applications . Additional studies have indicated that KR-01 can also be used to prepare “( R )-1-(3,5-bis (trifluoromethyl)phenyl)ethanol” with a substrate concentration of 500g/L .

properties

IUPAC Name |

1-(4-chlorophenyl)-2-(2,4-difluorophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF2O/c15-11-4-1-9(2-5-11)14(18)7-10-3-6-12(16)8-13(10)17/h1-6,8H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMFVPHJNPXRFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC2=C(C=C(C=C2)F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-2-(2,4-difluorophenyl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-6-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2363136.png)

![2-methyl-5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2363141.png)

![methyl 3-carbamoyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2363146.png)

![7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2363154.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B2363155.png)